1-(3-Methoxyphenyl)-2-methylpropan-2-ol
CAS No.:
Cat. No.: VC13435444
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16O2 |
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Molecular Weight | 180.24 g/mol |
IUPAC Name | 1-(3-methoxyphenyl)-2-methylpropan-2-ol |
Standard InChI | InChI=1S/C11H16O2/c1-11(2,12)8-9-5-4-6-10(7-9)13-3/h4-7,12H,8H2,1-3H3 |
Standard InChI Key | BZEQNFVPYDJAOS-UHFFFAOYSA-N |
SMILES | CC(C)(CC1=CC(=CC=C1)OC)O |
Canonical SMILES | CC(C)(CC1=CC(=CC=C1)OC)O |
Introduction
Structural and Physicochemical Properties
Thermodynamic and Solubility Profiles
While experimental data on melting and boiling points are unavailable, the compound’s logP value of 2.38 suggests preferential solubility in organic solvents such as tetrahydrofuran (THF) and cyclohexane, as evidenced by its use in Pd/C-catalyzed hydrogenation reactions . The polar surface area (29.46 Ų) further indicates limited aqueous solubility, necessitating solvent systems like toluene-diisopropyl ether mixtures for extraction .
Synthetic Methodologies
Grignard Reaction-Based Synthesis
A pivotal route to 1-(3-methoxyphenyl)-2-methylpropan-1-ol involves the Grignard reaction between 3-bromoanisole and (S)-1-(dimethylamino)-2-methylpentan-3-one. This method, detailed in EP2606030B1, proceeds via nucleophilic addition of the Grignard reagent to the ketone, yielding the tertiary alcohol with high stereochemical fidelity . The reaction is typically conducted in anhydrous THF under reflux, with subsequent acid quenching to isolate the product .
Key Reaction Conditions:
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Solvent: Tetrahydrofuran (THF)
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Temperature: Reflux (~66°C)
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Catalyst: None (Grignard reagent acts as base)
Reductive Deoxygenation and Functionalization
Post-synthesis, the hydroxyl group is often activated for downstream transformations. For instance, treatment with methanesulfonic or p-toluenesulfonic acid in cyclohexane facilitates sulfonate ester formation, enabling reductive deoxygenation via Pd/C-catalyzed hydrogenation . This step is critical in the synthesis of tapentadol intermediates, where the alcohol is converted to a methylamine derivative .
Representative Procedure:
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Sulfonation: React 1-(3-methoxyphenyl)-2-methylpropan-1-ol (100 g) with methanesulfonic acid (42.07 g) in THF-cyclohexane at 78°C .
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Hydrogenation: Subject the sulfonate ester to 5–7 kg H₂ pressure with 10% Pd/C, yielding N,N,2-trimethylpentan-1-amine derivatives .
Industrial and Pharmaceutical Applications
Role in Tapentadol Synthesis
1-(3-Methoxyphenyl)-2-methylpropan-1-ol serves as a precursor in the multi-step synthesis of tapentadol, a μ-opioid receptor agonist. The compound’s hydroxyl group is strategically functionalized to introduce the dimethylamino moiety essential for opioid activity . Demethylation of the methoxy group in later stages generates the active phenolic form of tapentadol .
Process Highlights:
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Step 1: Grignard reaction to install the 3-methoxyphenyl group .
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Step 2: Reductive amination to establish the stereochemical core .
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Step 3: O-Demethylation using HBr/acetic acid to yield the final API .
Regulatory and Trade Considerations
Classified under HS Code 2909499000, the compound falls under "ether-alcohols and their halogenated, sulphonated, nitrated, or nitrosated derivatives" . Import/export tariffs include a 5.5% Most Favored Nation (MFN) rate and a 30.0% general tariff, reflecting its status as a specialty chemical .
Emerging Research and Development
Catalytic Innovations
Advances in asymmetric catalysis, particularly using chiral Pd complexes, promise to improve enantioselectivity in Grignard additions, potentially elevating yields and reducing byproducts .
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